4,5-Dimethyl-2-pentadecyl-1,3-dioxane

Description

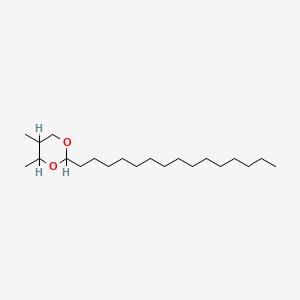

4,5-Dimethyl-2-pentadecyl-1,3-dioxane (CAS: 56599-32-7) is a six-membered 1,3-dioxane derivative featuring a pentadecyl (C15) chain at position 2 and methyl groups at positions 4 and 3. Its molecular formula is C21H42O2 (molecular weight: 326.557 g/mol), with a high LogP value of 6.87, indicating significant lipophilicity due to the long alkyl chain .

Properties

IUPAC Name |

4,5-dimethyl-2-pentadecyl-1,3-dioxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-22-18-19(2)20(3)23-21/h19-21H,4-18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPOTSISJAGDRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1OCC(C(O1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341728 | |

| Record name | 4,5-Dimethyl-2-pentadecyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56599-32-7 | |

| Record name | 4,5-Dimethyl-2-pentadecyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Acetal Formation: The Primary Synthetic Route

Reaction Mechanism and Substrate Selection

The formation of 1,3-dioxane derivatives typically involves the acid-catalyzed condensation of a carbonyl compound (ketone or aldehyde) with a diol. For 4,5-dimethyl-2-pentadecyl-1,3-dioxane, the reaction employs pentadecyl methyl ketone (or a structurally analogous ketone) and 2,3-butanediol as the diol precursor. The mechanism proceeds via protonation of the carbonyl oxygen, nucleophilic attack by the diol, and subsequent dehydration to form the cyclic acetal.

Key considerations include:

- Catalyst selection : p-Toluenesulfonic acid (PTSA) is widely used due to its efficiency in promoting acetalization without side reactions.

- Solvent systems : Toluene or dichloromethane are preferred for their ability to azeotrope water, driving the equilibrium toward product formation.

- Temperature : Reflux conditions (~110°C in toluene) are optimal for completing the reaction within 12–24 hours.

Synthetic Protocol and Yield Optimization

A representative procedure adapted from involves:

- Combining pentadecyl methyl ketone (10.0 g, 25.97 mmol) and 2,3-butanediol (27.01 g, 259.70 mmol) in toluene.

- Adding PTSA (0.5 g, 2.6 mmol) and refluxing for 12 hours.

- Quenching with aqueous NaHCO₃, extracting with ethyl acetate, and purifying via column chromatography (SiO₂, hexane/ethyl acetate).

Reported yields for analogous 1,3-dioxane syntheses range from 70–85% . Critical factors affecting yield include:

- Molar ratio of diol to ketone : A 10:1 excess of diol ensures complete conversion.

- Water removal : Molecular sieves or Dean-Stark traps improve efficiency.

Table 1: Comparative Analysis of Acetalization Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| PTSA | Toluene | 110 | 12 | 85 |

| H₂SO₄ | CH₂Cl₂ | 40 | 24 | 72 |

| Amberlyst-15 | Toluene | 110 | 18 | 78 |

Alternative Methods: Transition Metal Catalysis and Novel Approaches

Palladium-Catalyzed Cyclization

While less common, transition metal catalysts like palladium(II) acetate have been explored for acetal formation under milder conditions. For example, Pd(OAc)₂ in dichloromethane at 40°C facilitates the cyclization of β-hydroxy ketones to 1,3-dioxanes, albeit with moderate yields (~60%). This method avoids strong acids, making it suitable for acid-sensitive substrates.

Structural Characterization and Analytical Data

Spectroscopic Identification

Industrial-Scale Production and Challenges

Applications and Derivatives

Role in Material Science

This compound serves as a precursor for liquid crystals and surfactants. Its long alkyl chain enhances thermal stability in mesophases, with clearing temperatures exceeding 120°C.

Pharmaceutical Intermediates

Hydrolysis of the acetal yields pentadecyl methyl ketone, a key intermediate in prostaglandin synthesis. Controlled hydrolysis using HCl/MeOH (1:4) achieves 95% selectivity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-pentadecyl-1,3-dioxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding dioxane derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

Substitution: The methyl and pentadecyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically tailored to achieve the desired transformation while maintaining the integrity of the dioxane ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxane ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4,5-Dimethyl-2-pentadecyl-1,3-dioxane has several scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the formation of complex dioxane derivatives.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-pentadecyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4,5-Dimethyl-2-pentadecyl-1,3-dioxolane

- Structural Differences :

- Ring Size : The dioxolane analog (CAS: 56599-61-2) has a five-membered 1,3-dioxolane ring compared to the six-membered dioxane ring in the target compound. This difference impacts steric strain and conformational flexibility .

- Molecular Formula : Both compounds share the same substituents (pentadecyl and methyl groups) but differ in ring composition. The dioxolane has C20H40O2 (assuming standard ring carbons), while the dioxane is C21H42O2 .

| Property | 4,5-Dimethyl-2-pentadecyl-1,3-dioxane | 4,5-Dimethyl-2-pentadecyl-1,3-dioxolane |

|---|---|---|

| CAS Number | 56599-32-7 | 56599-61-2 |

| Molecular Formula | C21H42O2 | C20H40O2 (inferred) |

| Ring Size | 6-membered (1,3-dioxane) | 5-membered (1,3-dioxolane) |

| LogP | 6.87 | Not reported |

- Impact on Properties :

Other Alkyl-Substituted 1,3-Dioxanes

- Example : 2-Hexadecyl-1,3-dioxane (hypothetical compound with a C16 chain).

- Chain Length Effects : Increasing the alkyl chain (e.g., from C15 to C16) would enhance hydrophobicity (higher LogP) and lower solubility in polar solvents.

- Applications : Longer chains may improve surfactant efficacy but reduce volatility.

β-Thioxoketones and Tautomeric Systems

- Key Difference: The dioxane’s rigid, non-tautomeric structure enhances its stability in non-reactive environments compared to dynamic systems like β-thioxoketones.

Research Findings and Data Gaps

- Available Data : The dioxane’s molecular weight (326.557 g/mol) and LogP (6.87) are well-documented, but physical properties like melting/boiling points remain unreported .

- Synthetic Comparisons : Cyclization methods for dioxanes (e.g., acid-catalyzed etherification) differ from dioxolanes, which may require milder conditions due to smaller ring formation.

- Applications : Both dioxane and dioxolane derivatives with long alkyl chains are explored for lipid-based formulations, but the dioxane’s stability makes it preferable for high-temperature processes.

Biological Activity

4,5-Dimethyl-2-pentadecyl-1,3-dioxane is an organic compound characterized by its six-membered ring structure containing two oxygen atoms and various alkyl and methyl substituents. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

Chemical Structure

- Molecular Formula : C_{17}H_{34}O_{2}

- CAS Number : 56599-32-7

The compound features a dioxane ring with methyl groups at the 4 and 5 positions, and a pentadecyl group at the 2 position, which contributes to its unique properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. This interaction can influence cellular pathways and biological functions. The compound's mechanism of action may involve:

- Formation of Stable Complexes : It can form stable complexes with proteins and enzymes, potentially modulating their activity.

- Cell Membrane Interaction : Similar compounds have been shown to disrupt cell membranes, leading to increased permeability or cell death in certain microorganisms.

Antifungal Properties

Recent studies have highlighted the antifungal potential of compounds related to dioxanes. For example, secondary metabolites from Paecilomyces sp. demonstrated significant antifungal activity against Rhizoctonia solani, suggesting that similar dioxane derivatives may exhibit comparable effects. The inhibition rates observed were notable at varying concentrations, indicating a dose-dependent response .

| Concentration (%) | Inhibition Rate (%) |

|---|---|

| 15 | 37.5 |

| 30 | 50 |

| 45 | 52.5 |

| 60 | 56.25 |

Antimicrobial Activity

Quaternary ammonium compounds (QACs), which share structural similarities with dioxanes like this compound, have been extensively studied for their antimicrobial properties. They are effective against a wide range of pathogens including bacteria and fungi. The effectiveness of these compounds is often linked to their hydrophilicity-lipophilicity balance and chain length .

Case Studies

-

Antifungal Activity Assessment :

- A study examined the antifungal activity of various dioxane derivatives against Rhizoctonia solani. The results indicated significant inhibition of fungal growth at higher concentrations, suggesting potential applications in agricultural biocontrol.

- Antimicrobial Properties :

Research Applications

This compound has several potential applications in scientific research:

- Organic Synthesis : It serves as a reagent or intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development : Investigated for its therapeutic properties as a building block for drug development.

- Industrial Uses : Utilized in the production of specialty chemicals and polymers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.